molecular formula C13H10F3N3O B2668113 N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1092346-32-1

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2668113
CAS No.: 1092346-32-1
M. Wt: 281.238
InChI Key: QHKZPCLDMBBUPV-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a bifunctional pyridine derivative characterized by two pyridine rings linked via a methylene-carboxamide bridge. The trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications. Its structural simplicity contrasts with more complex analogs, but key features like the carboxamide linkage and electron-withdrawing -CF₃ group are critical for its physicochemical and biological properties .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-7-9-3-5-17-6-4-9/h1-6,8H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKZPCLDMBBUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-4-carboxaldehyde with 6-(trifluoromethyl)pyridine-3-carboxylic acid under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Key Findings and Implications

  • Trifluoromethyl Group: The -CF₃ group in the target compound offers superior metabolic stability and lipophilicity compared to halogens (-Cl, -F) or cyano groups in analogs.
  • Carboxamide Linker : Enhances hydrogen-bonding capacity, critical for target engagement, unlike aniline or ester linkages in other compounds.
  • Structural Complexity : Simpler analogs (e.g., target compound) may exhibit better pharmacokinetic profiles than larger, bicyclic derivatives.

Biological Activity

N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.

Chemical Structure and Properties

Molecular Formula: C13H10F3N3O
Molecular Weight: 295.24 g/mol
IUPAC Name: this compound
Canonical SMILES: NC(=O)c1cccc(c1)C(=O)N(C)C(F)(F)F

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Pyridine Derivatives: Starting from pyridine, various alkylation and acylation reactions are employed to introduce the trifluoromethyl and carboxamide groups.
  • Coupling Reactions: The final product is often obtained through coupling reactions using reagents such as EDC·HCl or DCC, which help in forming stable amide bonds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific molecular pathways associated with cell proliferation and survival.

Mechanism of Action:

  • Inhibition of Tyrosine Kinases: The compound has been noted to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
  • Induction of Apoptosis: It promotes apoptosis in cancer cells through modulation of the MAPK/ERK signaling pathway, leading to reduced cell viability.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Activity IC50 Value Reference
COX-2 Inhibition0.04 μMAtatreh et al.
TNFα Reduction123 nM

Case Studies

  • Cancer Cell Line Study: A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates compared to control groups.
  • Inflammation Model: In an animal model of induced inflammation, administration of the compound led to a marked reduction in paw edema, indicating its potential use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group is critical for enhancing biological activity. SAR studies suggest that modifications at specific positions on the pyridine ring can lead to improved potency and selectivity against targeted enzymes.

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